2,5-Dimethyl-5-methylphenylcarbamino-a'-pyrrolin-3,4-dicarboxyimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring fused with a hexahydropyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and further functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another related compound with applications in trapping adducts formed during reactions.
Uniqueness
N~1~,1,3-TRIMETHYL-4,6-DIOXO-N~1~-PHENYL-1,3A,4,5,6,6A-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N,4,6-trimethyl-1,3-dioxo-N-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrrole-4-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-9-11-12(14(21)17-13(11)20)16(2,18-9)15(22)19(3)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3,(H,17,20,21) |
InChI Key |
QPRRBSBLIQTGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C2C1C(=O)NC2=O)(C)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.